(S)-2-((3-(tert-butyl)-2-hydroxybenzyl)amino)-N,N,3-trimethylbutanamide
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Overview
Description
(S)-2-((3-(tert-butyl)-2-hydroxybenzyl)amino)-N,N,3-trimethylbutanamide is a complex organic compound featuring a tert-butyl group, a hydroxybenzyl group, and a trimethylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((3-(tert-butyl)-2-hydroxybenzyl)amino)-N,N,3-trimethylbutanamide typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the amide bond under mild conditions, often using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability. These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making the process more streamlined and scalable .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((3-(tert-butyl)-2-hydroxybenzyl)amino)-N,N,3-trimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxybenzyl group can be oxidized to form corresponding quinones.
Reduction: The amide bond can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybenzyl group can yield quinones, while reduction of the amide bond can produce amines .
Scientific Research Applications
(S)-2-((3-(tert-butyl)-2-hydroxybenzyl)amino)-N,N,3-trimethylbutanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of tert-butyl groups on biological systems.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (S)-2-((3-(tert-butyl)-2-hydroxybenzyl)amino)-N,N,3-trimethylbutanamide involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, while the hydroxybenzyl group can participate in hydrogen bonding and other interactions. These properties make the compound useful in various applications, including as a catalyst or inhibitor in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butanesulfinamide: Known for its use in stereoselective synthesis of amines and their derivatives.
tert-Butyl esters:
tert-Butyl substituted hetero-donor TADF compounds: Used in the development of efficient organic light-emitting diodes (OLEDs).
Uniqueness
(S)-2-((3-(tert-butyl)-2-hydroxybenzyl)amino)-N,N,3-trimethylbutanamide stands out due to its unique combination of functional groups, which confer distinct reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H30N2O2 |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
(2S)-2-[(3-tert-butyl-2-hydroxyphenyl)methylamino]-N,N,3-trimethylbutanamide |
InChI |
InChI=1S/C18H30N2O2/c1-12(2)15(17(22)20(6)7)19-11-13-9-8-10-14(16(13)21)18(3,4)5/h8-10,12,15,19,21H,11H2,1-7H3/t15-/m0/s1 |
InChI Key |
ZWZOGTIRYWBHMQ-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)C)NCC1=C(C(=CC=C1)C(C)(C)C)O |
Canonical SMILES |
CC(C)C(C(=O)N(C)C)NCC1=C(C(=CC=C1)C(C)(C)C)O |
Origin of Product |
United States |
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